

Synthesis pathways for 5-Methoxy-N,N-diethyltryptamine

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Compound of Interest

Compound Name: 5-Methoxy-N,N-diethyltryptamine

CAS No.: 1218-40-2

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An In-depth Technical Guide to the Synthesis of **5-Methoxy-N,N-diethyltryptamine** (5-MeO-DET)

Introduction

5-Methoxy-N,N-diethyltryptamine, or 5-MeO-DET, is a substituted tryptamine derivative belonging to a class of compounds known for their interactions with the serotonergic system. As analogues of the neurotransmitter serotonin, these molecules are subjects of significant interest in neuropharmacology and medicinal chemistry. This guide provides a comprehensive overview of the principal synthetic pathways for 5-MeO-DET, designed for researchers and professionals in drug development. The methodologies discussed are grounded in established chemical literature, emphasizing strategic decisions, mechanistic underpinnings, and practical execution.

Retrosynthetic Analysis: Strategic Disconnections

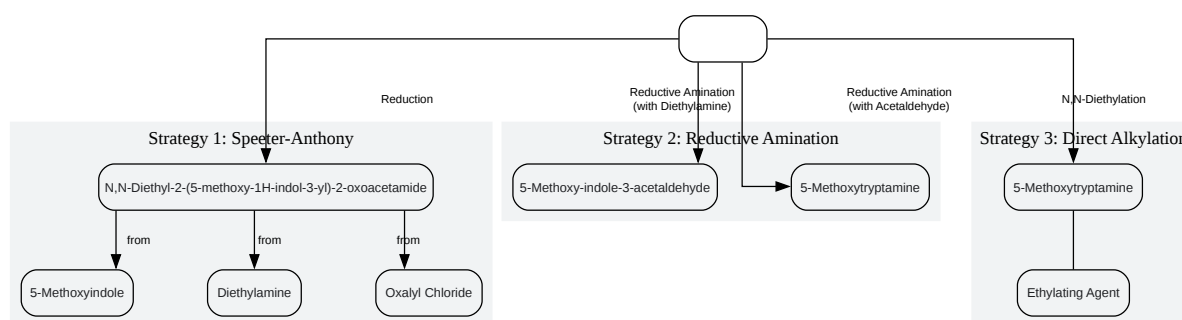
A logical retrosynthetic analysis of the 5-MeO-DET structure reveals several key disconnections that form the basis of the most common synthetic strategies. The target

molecule can be conceptually deconstructed at the C-N bond of the diethylamino group, the C-C bond of the ethylamine side chain, or by building the indole ring itself.

This analysis leads to three primary strategic approaches:

- The Speeter-Anthony Tryptamine Synthesis: Building the side chain onto a pre-existing 5-methoxyindole core.
- Reductive Amination: Forming the terminal diethylamino group from a precursor containing the indole-3-ethylamino moiety or the indole-3-acetaldehyde.
- Direct Alkylation of 5-Methoxytryptamine: Attaching ethyl groups to the primary amine of 5-methoxytryptamine (mexamine).

Below is a logical diagram illustrating these primary retrosynthetic strategies.



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Caption: Retrosynthetic analysis of 5-MeO-DET.

Pathway 1: The Speeter-Anthony Tryptamine

Synthesis

The Speeter-Anthony synthesis is a robust and highly cited method for preparing N,N-disubstituted tryptamines.[1] This pathway begins with the readily available 5-methoxyindole and constructs the diethylaminoethyl side chain in three key steps. A recent patent application highlights a scalable version of this process for a related compound, demonstrating its industrial relevance.[2][3]

Workflow Overview

Caption: Speeter-Anthony synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Acylation of 5-Methoxyindole

The synthesis commences with the acylation of 5-methoxyindole at the C3 position, which is the most nucleophilic site. Oxalyl chloride is the preferred reagent for this transformation as it is highly reactive and the byproducts (HCl and CO) are gaseous, simplifying purification.

- Procedure: A solution of 5-methoxyindole (1.0 eq) in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) is cooled in an ice bath. To this stirred solution, oxalyl chloride (1.1 eq) is added dropwise. The reaction is typically rapid, resulting in the precipitation of the bright yellow-orange 5-methoxyindole-3-glyoxalyl chloride intermediate. The reaction is stirred cold for 1-2 hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The intermediate is often not isolated due to its moisture sensitivity.[2]

Step 2: Amidation with Diethylamine

The crude glyoxalyl chloride intermediate is then reacted directly with diethylamine to form the corresponding glyoxylamide.

- Procedure: A solution of diethylamine (2.5 eq) in the same anhydrous solvent is added slowly to the cold suspension of the glyoxalyl chloride from Step 1. The excess amine neutralizes the HCl generated in the first step. The reaction mixture is allowed to warm to room

temperature and stirred for several hours. The resulting N,N-diethyl-5-methoxyindole-3-glyoxylamide can be isolated by quenching the reaction with water, separating the organic layer, and removing the solvent under reduced pressure. The crude product is often a solid that can be purified by recrystallization.

Step 3: Reduction of the Glyoxylamide

The final step is the reduction of the two carbonyl groups of the glyoxylamide to methylenes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

- Procedure: A suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon). The N,N-diethyl-5-methoxyindole-3-glyoxylamide, dissolved in dry THF, is added dropwise to the LiAlH₄ suspension at 0 °C. After the addition is complete, the reaction is typically heated to reflux for several hours to ensure complete reduction.
- Work-up: The reaction is carefully quenched by sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser work-up). This procedure is critical for safety and for producing a granular precipitate of aluminum salts that can be easily filtered off. The filtrate contains the crude 5-MeO-DET. The product can be purified further by column chromatography or by conversion to a stable salt (e.g., fumarate or succinate) followed by recrystallization.^{[1][4]}

Pathway 2: Reductive Amination

Reductive amination is a highly efficient and direct method for forming amine bonds.^{[5][6][7]} This strategy can be applied in two main ways for 5-MeO-DET synthesis: by reacting 5-methoxy-indole-3-acetaldehyde with diethylamine or by reacting 5-methoxytryptamine with acetaldehyde.

Workflow A: From 5-Methoxy-indole-3-acetaldehyde

This approach involves the condensation of 5-methoxy-indole-3-acetaldehyde with diethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ.

Caption: Reductive amination from an aldehyde precursor.

- Protocol: To a solution of 5-methoxy-indole-3-acetaldehyde (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq) is added. The reaction is stirred at room temperature for 12-24 hours. The choice of $\text{NaBH}(\text{OAc})_3$ is strategic; it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions that favor iminium ion formation. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.

Workflow B: From 5-Methoxytryptamine

This is an excellent method if 5-methoxytryptamine is the available starting material. The primary amine is diethyl-alkylated using acetaldehyde as the source of the ethyl groups.

- Protocol: 5-Methoxytryptamine (1.0 eq) is dissolved in a solvent such as methanol. Acetaldehyde (2.2 eq) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride. A small amount of acetic acid is often added to catalyze the formation of the imine/enamine intermediates. The reaction proceeds through mono-ethylation followed by a second ethylation. The reaction is monitored by TLC and, upon completion, worked up similarly to the procedure above.

Pathway 3: Direct Alkylation of 5-Methoxytryptamine

While seemingly straightforward, the direct alkylation of 5-methoxytryptamine with an ethylating agent like ethyl iodide or ethyl bromide can be challenging to control.

Challenges and Considerations

- Over-alkylation: The reaction can produce a mixture of the starting material, the mono-ethylated product (5-MeO-NET), the desired di-ethylated product (5-MeO-DET), and the quaternary ammonium salt.
- Reaction Control: Careful control of stoichiometry, temperature, and the addition rate of the alkylating agent is required. The use of a hindered base can help minimize the formation of the quaternary salt.

- Purification: The resulting mixture often requires extensive chromatographic purification to isolate the desired product in good purity.

Due to these control issues, reductive amination (Pathway 2B) is generally the superior method for the N,N-diethylation of 5-methoxytryptamine.

Comparative Analysis of Synthesis Pathways

Feature	Pathway 1: Speeter-Anthony	Pathway 2: Reductive Amination	Pathway 3: Direct Alkylation
Starting Material	5-Methoxyindole	5-MeO-indole-3-acetaldehyde or 5-Methoxytryptamine	5-Methoxytryptamine
Number of Steps	2-3	1	1
Reagent Toxicity	High (Oxalyl chloride, LiAlH ₄)	Moderate (NaBH(OAc) ₃ , NaBH ₃ CN)	Moderate (Ethyl halides)
Scalability	Good, demonstrated in patents[2]	Excellent	Poor to Moderate
Control & Selectivity	Excellent	Excellent	Poor, risk of over-alkylation
Typical Yields	Good to Excellent	Good to Excellent	Variable, often lower
Overall Recommendation	Robust, reliable, and well-documented.	Highly efficient and clean, especially from 5-methoxytryptamine.	Not recommended due to poor selectivity.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity, which is essential for any scientific application.

- Purification: The crude 5-MeO-DET freebase is typically an oil. It can be purified by silica gel column chromatography. A more effective method for obtaining a stable, crystalline solid is to

convert the freebase to a salt.[1] Common salts include the fumarate, succinate, or hydrochloride, which can be prepared by dissolving the freebase in a suitable solvent (e.g., acetone or isopropanol) and adding a stoichiometric amount of the corresponding acid.[4] The resulting salt often precipitates and can be further purified by recrystallization.

- Characterization: The structure and purity of the final product should be confirmed using modern analytical techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure.
 - Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity of the compound.
 - High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Conclusion

Several viable synthetic pathways exist for the preparation of **5-Methoxy-N,N-diethyltryptamine**. The Speeter-Anthony synthesis starting from 5-methoxyindole is a classic, multi-step but highly reliable method suitable for large-scale production. For laboratory-scale synthesis, reductive amination offers a more direct and efficient route, particularly the N,N-diethylation of 5-methoxytryptamine with acetaldehyde, which provides high yields and excellent selectivity. Direct alkylation is generally avoided due to a lack of control. The choice of pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. In all cases, rigorous purification and characterization are paramount to ensure the quality of the final compound for research and development purposes.

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